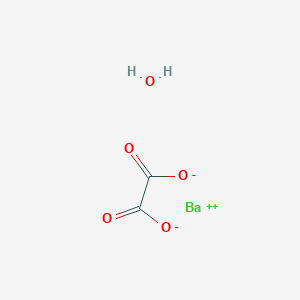
Barium oxalate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium oxalate monohydrate is a useful research compound. Its molecular formula is C2H2BaO5 and its molecular weight is 243.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Material Science Applications
Barium oxalate monohydrate is utilized in the synthesis of other barium compounds and as a precursor in the production of advanced materials.
1.1 Precursor for Barium Titanate
- Barium oxalate is a key precursor for barium titanate (BaTiO3), which is widely used in capacitors and piezoelectric devices. The thermal decomposition of barium oxalate leads to the formation of barium titanate, which exhibits excellent dielectric properties.
1.2 Crystal Growth Studies
- Research has shown that this compound can be grown into single crystals using gel methods. These crystals exhibit unique growth kinetics and structural properties that are valuable for optoelectronic applications .
Pyrotechnics
This compound is employed in pyrotechnics primarily due to its ability to impart vibrant colors.
2.1 Colorant in Fireworks
- The compound is used as a green colorant in fireworks, providing a vivid hue when burned. This application capitalizes on its thermal stability and ability to produce bright colors when subjected to high temperatures .
2.2 Thermal Stability Studies
- Studies have demonstrated that barium oxalate exhibits excellent thermal stability, making it suitable for use in pyrotechnic formulations. Thermal gravimetric analysis (TGA) indicates significant mass loss occurs primarily between 220°C and 400°C, which is advantageous for controlled combustion processes .
Electronics and Optoelectronics
This compound plays a role in the development of electronic materials.
3.1 Semiconductor Applications
- Nanoparticles of barium oxalate have been explored for their semiconducting properties, contributing to advancements in electronic devices . The compound's structural characteristics allow it to be integrated into various electronic applications.
3.2 Solid-State Lasers
- The compound has been investigated for use in solid-state lasers, where its unique optical properties can enhance performance .
Case Studies and Research Findings
Propriétés
Numéro CAS |
13463-22-4 |
|---|---|
Formule moléculaire |
C2H2BaO5 |
Poids moléculaire |
243.36 g/mol |
Nom IUPAC |
barium(2+);oxalate;hydrate |
InChI |
InChI=1S/C2H2O4.Ba.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 |
Clé InChI |
TYPZPLBGEPGJFK-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-].O.[Ba+2] |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















